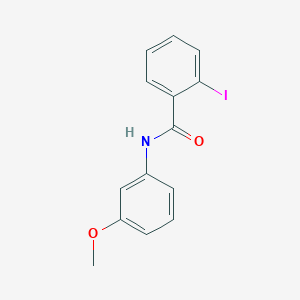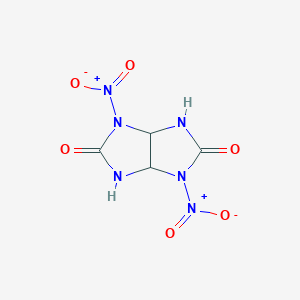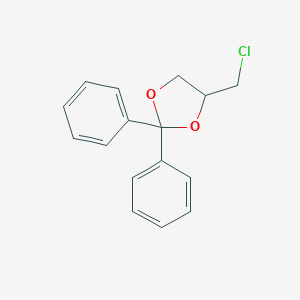![molecular formula C18H17BrN2O3S B187672 Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate CAS No. 6417-41-0](/img/structure/B187672.png)
Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate is a chemical compound that belongs to the class of benzamides. It is also known as Bromisovalum or Bromisoval. This compound has been studied for its potential use in scientific research due to its interesting properties.
Wirkmechanismus
The mechanism of action of Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of anxiety and epilepsy. It may also act on the inflammatory pathways in the body, which are involved in the development of pain and inflammation.
Biochemical and Physiological Effects:
Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anxiolytic effects in animal models of anxiety. These effects are believed to be mediated through its action on the GABAergic system in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate in lab experiments is its potential use as a tool for studying the GABAergic system in the brain. Its anti-inflammatory and analgesic effects may also make it useful for studying the inflammatory pathways in the body. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurological disorders such as epilepsy and anxiety. Another direction is to study its potential use as a tool for studying the GABAergic system in the brain and the inflammatory pathways in the body. Additionally, future research may focus on developing derivatives of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate involves the reaction between 2-bromobenzoyl chloride and propyl carbamothioate in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoic acid to obtain Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate has been studied for its potential use in scientific research as a benzamide derivative. It has been shown to have potential anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and anxiety.
Eigenschaften
CAS-Nummer |
6417-41-0 |
|---|---|
Produktname |
Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate |
Molekularformel |
C18H17BrN2O3S |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C18H17BrN2O3S/c1-2-11-24-17(23)12-7-9-13(10-8-12)20-18(25)21-16(22)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H2,20,21,22,25) |
InChI-Schlüssel |
CPPZHJJUJCMGBG-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
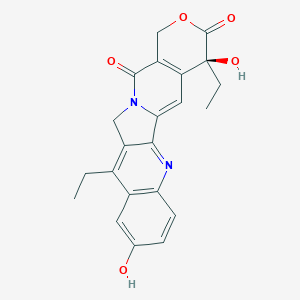
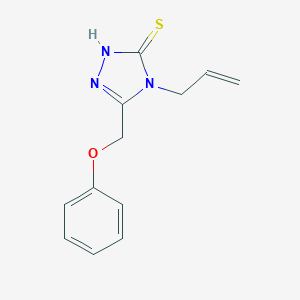
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)
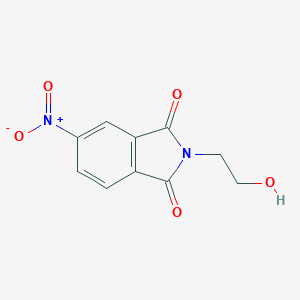
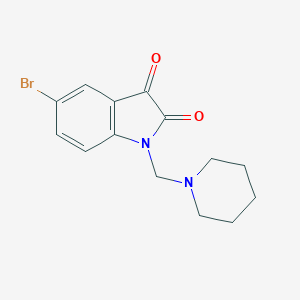
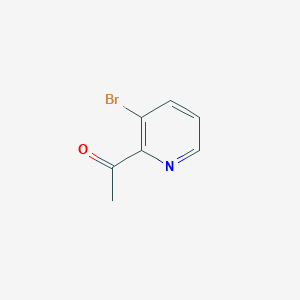

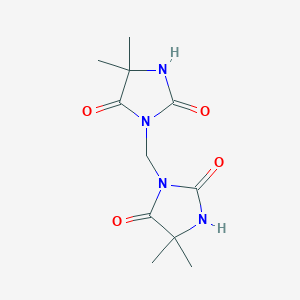
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
